molecular formula C9H8ClF2NO B7479896 2-Chloro-N-(2,5-difluorobenzyl)acetamide

2-Chloro-N-(2,5-difluorobenzyl)acetamide

Cat. No.: B7479896
M. Wt: 219.61 g/mol
InChI Key: JSWNHMYPESEEOP-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,5-difluorobenzyl)acetamide is an organic compound that features a chloroacetamide group attached to a difluorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,5-difluorobenzyl)acetamide typically involves the reaction of 2,5-difluorobenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,5-difluorobenzyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, potentially including amines or alcohols.

    Hydrolysis: 2,5-Difluorobenzylamine and chloroacetic acid.

Scientific Research Applications

2-Chloro-N-(2,5-difluorobenzyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It may serve as a probe or reagent in biochemical assays.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,5-difluorobenzyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3,5-difluorobenzyl)acetamide
  • 2-Chloro-N-(2,4-difluorobenzyl)acetamide
  • 2-Chloro-N-(2,6-difluorobenzyl)acetamide

Uniqueness

2-Chloro-N-(2,5-difluorobenzyl)acetamide is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different physical, chemical, and biological properties compared to its analogs.

Properties

IUPAC Name

2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO/c10-4-9(14)13-5-6-3-7(11)1-2-8(6)12/h1-3H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWNHMYPESEEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CNC(=O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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